

structural analysis of Diphosphomethylphosphonic acid adenosyl ester

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

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An In-Depth Technical Guide to the Structural Analysis of **Diphosphomethylphosphonic acid adenosyl ester** (AppCH₂pp)

Foreword

Diphosphomethylphosphonic acid adenosyl ester, a non-hydrolyzable ATP analog commonly referred to as AppCH₂pp or Adenosine 5'-(β,γ-methylenediphosphonate), serves as an indispensable tool in molecular biology, enzymology, and drug discovery. Its resistance to enzymatic cleavage, owing to the substitution of an oxygen atom with a methylene group in the pyrophosphate chain, allows researchers to "freeze" and study ATP-dependent processes. This guide provides a comprehensive framework for the structural elucidation of AppCH₂pp, detailing the core analytical techniques and the strategic rationale behind their application. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical molecule and its interactions.

Introduction: The Significance of a Non-Hydrolyzable Analog

Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving countless biochemical reactions through the hydrolysis of its phosphoanhydride bonds. However, the transient nature of these reactions makes studying the intermediate, ATP-bound states of enzymes exceptionally challenging. Non-hydrolyzable analogs, such as AppCH2pp, are designed to mimic the pre-hydrolysis state of ATP without being consumed by the enzyme.[1]
[2]

The core of AppCH2pp's utility lies in its structural fidelity to ATP, coupled with its chemical stability. By binding to the active site of an ATPase or kinase, it can trap the enzyme in a conformation that is representative of the ATP-bound state, enabling detailed structural and functional investigation.[3] Understanding the precise structure of AppCH2pp itself is the foundational step for interpreting its interactions with biological macromolecules. This guide outlines an integrated approach to achieve a complete structural characterization, from primary covalent structure to three-dimensional conformation in complex with protein targets.

Physicochemical Profile of AppCH2pp

A thorough understanding of a molecule's physical and chemical properties is a prerequisite for any analytical workflow. These properties dictate choices in solvent systems, chromatographic conditions, and sample preparation protocols. The key properties of AppCH2pp are summarized below.

Property	Value	Source
IUPAC Name	[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxyhydroxyphosphoryl]methylphosphonic acid	PubChem[4]
Synonyms	Adenosine 5'-(α,β -methylene)diphosphate, AMP-CP, APCP, MethADP	PubChem[4], Cayman Chemical[5]
Molecular Formula	C ₁₁ H ₁₇ N ₅ O ₉ P ₂	Sigma-Aldrich
Molecular Weight	425.23 g/mol	PubChem[4]
Form	Powder	Sigma-Aldrich
Solubility	Soluble in water (50 mg/mL)	Sigma-Aldrich
Storage Temperature	-20°C	Sigma-Aldrich

Core Analytical Techniques for Structural Elucidation

A multi-modal analytical strategy is essential for a comprehensive structural analysis of AppCH2pp. No single technique can provide all the necessary information. Instead, Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography are used in a complementary fashion to build a complete molecular picture.

Mass Spectrometry (MS): The Foundational Verification

Mass spectrometry is the first-line technique for confirming the identity and purity of AppCH2pp. Its primary role is to provide an accurate mass measurement, which serves as a definitive validation of the molecule's elemental composition.

Causality of Experimental Choice: For a molecule like AppCH2pp, which is often synthesized, confirming that the correct product has been formed is a critical quality control step. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method. The LC

component separates the target molecule from any unreacted starting materials or byproducts, while the MS provides the crucial mass-to-charge ratio (m/z) for identification.[6]

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides deeper structural insight. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern acts as a molecular fingerprint and can be used to confirm the connectivity of the adenosine, ribose, and diphosphonate moieties. For phosphonate compounds, specific fragmentation pathways can be diagnostic for the carbon-phosphorus bond.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Covalent Structure

NMR spectroscopy is unparalleled in its ability to provide detailed information about the covalent structure and chemical environment of each atom in a molecule. For AppCH2pp, both ^1H and ^{31}P NMR are indispensable.

- ^1H NMR: Proton NMR confirms the presence and connectivity of the adenosine and ribose moieties. The chemical shifts and coupling patterns of the protons provide definitive evidence for the sugar pucker and the glycosidic bond conformation.
- ^{31}P NMR: The Key to the Phosphonate Core: Phosphorus-31 is a naturally abundant, NMR-active nucleus, making ^{31}P NMR a powerful tool for analyzing phosphorylated and phosphonated metabolites.[9] In ATP, the α , β , and γ phosphates produce distinct signals. For AppCH2pp, the ^{31}P NMR spectrum is the most direct method to confirm the successful synthesis of the P-C-P bond. The chemical shifts and the characteristic P-C-P coupling constants provide unambiguous evidence of the methylene bridge, distinguishing it from a standard P-O-P pyrophosphate linkage.[10][11] The spectrum is typically composed of two distinct phosphorus signals, each appearing as a doublet due to coupling with the other phosphorus atom through the methylene bridge.

Self-Validating Protocol Insight: The choice of pH and the potential presence of divalent cations (like Mg^{2+}) are critical during NMR sample preparation, as they can significantly influence the chemical shifts of the phosphate/phosphonate groups.[12] Therefore, maintaining consistent and well-defined buffer conditions is essential for reproducible and accurate data.

X-ray Crystallography: The Three-Dimensional Blueprint

While MS and NMR define the covalent structure, X-ray crystallography provides the ultimate, high-resolution three-dimensional structure of a molecule.[13] For AppCH2pp, this is most powerfully applied when it is co-crystallized with its target protein.

Causality of Experimental Choice: The primary scientific value of AppCH2pp is its use in studying protein-ligand interactions. X-ray crystallography is the gold standard for visualizing precisely how a ligand binds within a protein's active site.[14] By determining the crystal structure of an enzyme in complex with AppCH2pp, researchers can map the intricate network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern molecular recognition. This provides invaluable insights into the mechanism of ATP binding and the conformational changes the enzyme undergoes. Recent advances allow for these structures to be determined at room temperature, offering a more dynamic view of the interaction compared to traditional cryogenic methods.

Integrated Structural Analysis Workflow

The most robust structural characterization of AppCH2pp is achieved not by using these techniques in isolation, but by integrating them into a logical workflow. Each step provides data that validates and informs the next, creating a self-reinforcing analytical cascade.



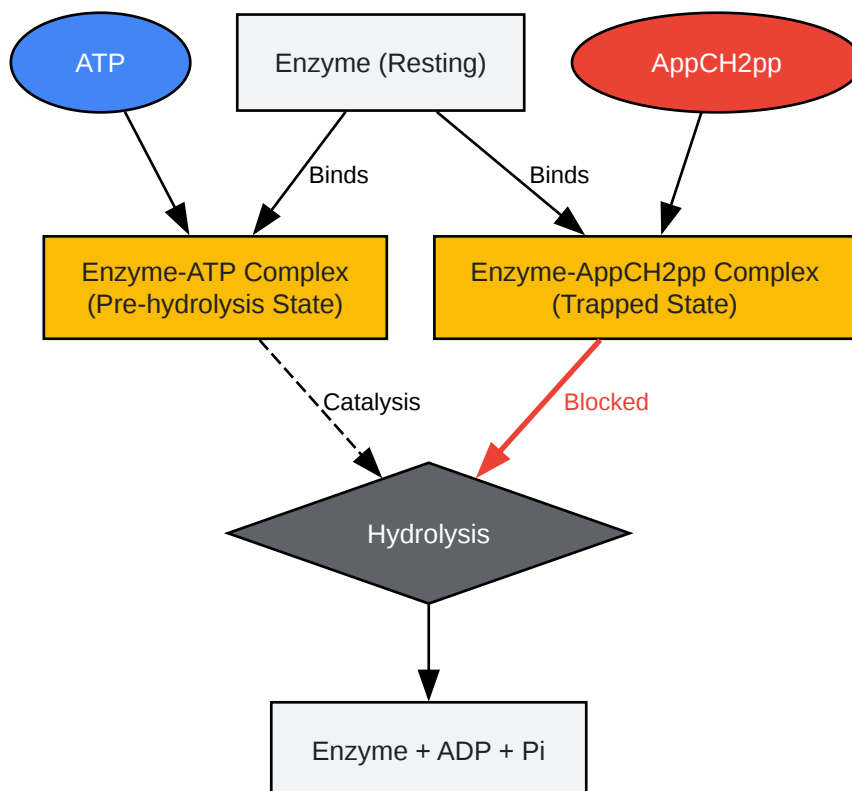
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Caption: Integrated workflow for the structural analysis of AppCH2pp.

This workflow demonstrates a logical progression. LC-MS first confirms the sample's purity and correct molecular weight. This validation is essential before committing resources to more time-consuming experiments. NMR spectroscopy then provides a detailed map of the covalent structure, critically confirming the integrity of the P-C-P phosphonate core. Finally, with a fully validated molecule, X-ray crystallography can be employed to understand its ultimate biological function: its interaction with a protein target in three-dimensional space.

Application Case Study: Probing ATPase Mechanisms

AppCH2pp is frequently used to investigate the mechanism of ATP-driven motor proteins and other enzymes.[15] By binding in the active site, it mimics the pre-hydrolysis state, allowing researchers to capture a structural snapshot of the enzyme ready for catalysis.



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Caption: AppCH2pp as a tool to trap the pre-hydrolysis state of an enzyme.

This diagram illustrates the mechanistic principle. ATP binds to the enzyme and is rapidly hydrolyzed. AppCH2pp also binds, inducing the same active conformation, but the methylene bridge prevents the subsequent hydrolysis step. This creates a stable complex that is amenable to structural studies like X-ray crystallography or cryo-EM, providing a high-resolution view of the catalytic machinery.

Experimental Protocols

The following protocols provide a standardized, step-by-step methodology for the core analytical techniques discussed.

Protocol: LC-MS/MS Analysis of AppCH2pp

- Sample Preparation:
 - Accurately weigh ~1 mg of AppCH2pp powder.
 - Dissolve in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.
 - Prepare a working solution of 10 µg/mL by diluting the stock solution with a mobile phase-compatible solvent (e.g., 95:5 water:acetonitrile).
- Liquid Chromatography (LC) Conditions:
 - Column: A reverse-phase C18 column suitable for polar analytes.
 - Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.
 - Mobile Phase B: Acetonitrile.
 - Gradient: Start at 0% B, hold for 2 minutes, ramp to 30% B over 10 minutes, then wash and re-equilibrate.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization, Negative (ESI-). The phosphonate groups are acidic and readily form negative ions.
 - MS1 Scan: Scan from m/z 100 to 600 to detect the parent ion $[M-H]^-$ at ~m/z 424.2.
 - MS2 Fragmentation: Perform data-dependent fragmentation on the most intense ion from the MS1 scan. Key expected fragments include loss of the adenosine base and cleavages around the phosphonate core.

- Data Analysis:
 - Confirm the retention time of the main peak.
 - Verify the exact mass of the parent ion is within 5 ppm of the theoretical mass.
 - Analyze the fragmentation pattern to confirm structural features.

Protocol: ^{31}P NMR Spectroscopy of AppCH2pp

- Sample Preparation:
 - Dissolve 5-10 mg of AppCH2pp in 0.6 mL of D_2O (deuterium oxide) to provide a lock signal for the spectrometer.
 - Add a small, known amount of a phosphorus reference standard if desired (e.g., phosphoric acid).
 - Adjust the pH to a consistent value (e.g., 7.4) using dilute NaOD or DCl, as chemical shifts are pH-dependent.[9]
- NMR Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
 - Experiment: A standard one-dimensional ^{31}P experiment with proton decoupling.
 - Key Parameters:
 - Pulse Angle: 30-45 degrees to allow for faster repetition without saturation.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.
- Data Processing and Analysis:
 - Apply an exponential line broadening factor to improve the signal-to-noise ratio.

- Reference the spectrum (e.g., to external 85% H₃PO₄ at 0 ppm).
- Identify the two distinct phosphorus signals corresponding to the α- and β-phosphonates.
- Measure their chemical shifts and the P-C-P coupling constant (J-coupling) to confirm the methylene bridge.

Conclusion

The structural analysis of **Diphosphomethylphosphonic acid adenosyl ester** is a critical endeavor that underpins its use as a powerful molecular probe. A rigorous, integrated analytical approach combining mass spectrometry, NMR spectroscopy, and X-ray crystallography is essential for a complete characterization. MS validates the molecule's identity and purity, NMR confirms its precise covalent structure with particular emphasis on the defining P-C-P linkage, and X-ray crystallography reveals its three-dimensional conformation and mode of interaction with biological targets. By following the logical workflows and robust protocols outlined in this guide, researchers can ensure the quality and validity of their AppCH2pp samples, leading to more reliable and insightful experimental outcomes in the study of ATP-dependent systems.

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- To cite this document: BenchChem. [structural analysis of Diphosphomethylphosphonic acid adenosyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197484/docs#structural-analysis-of-diphosphomethylphosphonic-acid-adenosyl-ester>]

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